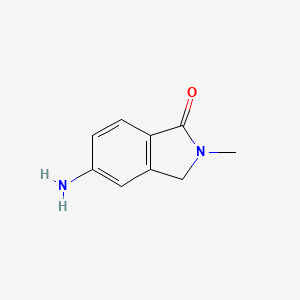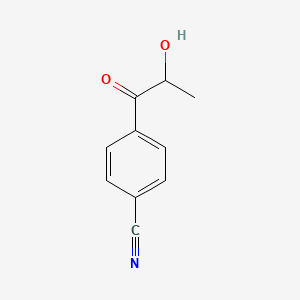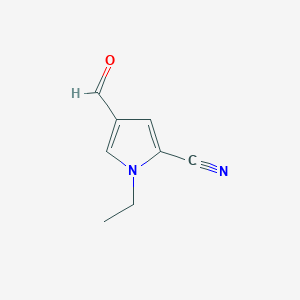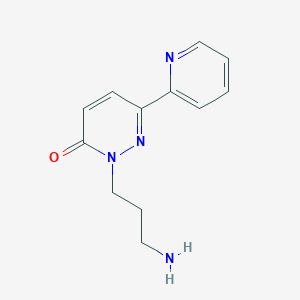![molecular formula C13H18N2O3 B1523362 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid CAS No. 1184267-73-9](/img/structure/B1523362.png)
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid
概要
説明
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid is a novel chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 2-methylphenyl isocyanate with methylamine to form the carbamoyl intermediate.
Alkylation: The carbamoyl intermediate is then alkylated with 3-bromopropanoic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamoyl derivatives.
科学的研究の応用
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 3-[Methyl({[(2-chlorophenyl)carbamoyl]methyl})amino]propanoic acid
- 3-[Methyl({[(2-fluorophenyl)carbamoyl]methyl})amino]propanoic acid
- 3-[Methyl({[(2-bromophenyl)carbamoyl]methyl})amino]propanoic acid
Uniqueness
3-[Methyl({[(2-methylphenyl)carbamoyl]methyl})amino]propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
特性
IUPAC Name |
3-[methyl-[2-(2-methylanilino)-2-oxoethyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-5-3-4-6-11(10)14-12(16)9-15(2)8-7-13(17)18/h3-6H,7-9H2,1-2H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGMJMBSFUOULA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN(C)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(1,3-Benzothiazol-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1523280.png)

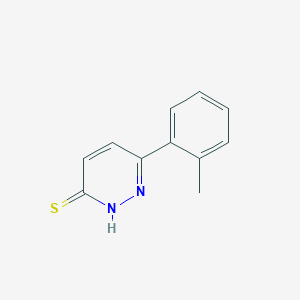
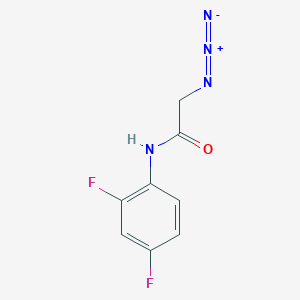


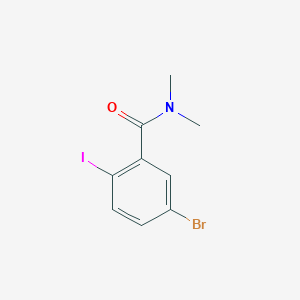
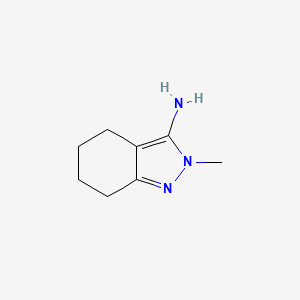
![[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B1523291.png)
